6-(4-fluorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
6-(4-fluorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. . The structure of this compound includes a thiazole ring fused with an imidazole ring, which is further substituted with fluorophenyl and trifluoromethylphenyl groups.
Preparation Methods
The synthesis of 6-(4-fluorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of thiourea with acetone or trifluoroacetone and α-bromoacetophenone . This reaction typically requires microwave activation to enhance the reaction rate and yield . The reaction conditions include the use of dimethylformamide (DMF) as a solvent and irradiation in a microwave oven for 4-7 minutes at 640 W .
Chemical Reactions Analysis
6-(4-fluorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and imidazole rings.
Scientific Research Applications
6-(4-fluorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide has shown broad-spectrum antiproliferative activity against various cancer cell lines . It has been tested for its in vitro antitumor effects against a panel of 55 cell lines of nine different cancer types . The compound has demonstrated superior potency compared to standard drugs like Sorafenib, particularly against renal, breast, colon, ovarian, and prostate cancer cell lines .
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its antiproliferative effects by inhibiting key enzymes and signaling pathways involved in cell growth and proliferation . It has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
Comparison with Similar Compounds
6-(4-fluorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:
6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole: These compounds also exhibit broad-spectrum antiproliferative activity and have been tested against various cancer cell lines.
2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles: These derivatives have shown diverse pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities.
Properties
Molecular Formula |
C20H13F4N3OS |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C20H13F4N3OS/c1-11-17(18(28)25-15-4-2-3-13(9-15)20(22,23)24)29-19-26-16(10-27(11)19)12-5-7-14(21)8-6-12/h2-10H,1H3,(H,25,28) |
InChI Key |
UQAMMSHWSOXYSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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